Protease Selectivity Window: SSR182289A vs. Melagatran — Superior Discrimination Over Fibrinolytic and Anticoagulant Serine Proteases
In a direct head-to-head in vitro panel, SSR182289A demonstrates a substantially wider selectivity margin over off-target serine proteases compared to melagatran, another low-molecular-weight direct thrombin inhibitor. For thrombin, SSR182289A has a Ki of 0.031 μM versus melagatran's Ki of 0.014 μM, representing only a ~2.2-fold lower potency at the primary target. However, the critical differentiation emerges in the selectivity profile: SSR182289A exhibits Ki values >250 μM for tPA, plasmin, and activated protein C (APC), translating to a selectivity index exceeding 8,000-fold over thrombin. By contrast, melagatran shows Ki values of 20.7 μM for tPA (~1,480-fold selectivity), 2.5 μM for plasmin (~179-fold), and 0.91 μM for APC (~65-fold) [1]. This means melagatran is approximately 45-fold less selective than SSR182289A for APC, 44-fold less selective for plasmin, and 5.4-fold less selective for tPA. For trypsin, SSR182289A exhibits a Ki of 54 μM (~1,740-fold selectivity) while melagatran shows trypsin Ki of 0.008 μM, essentially equipotent with its anti-thrombin activity (0.57-fold) [1].
| Evidence Dimension | Selectivity index (fold-selectivity) over off-target serine proteases |
|---|---|
| Target Compound Data | SSR182289A: tPA >250 μM (>8,064-fold); Plasmin >250 μM (>8,064-fold); APC >250 μM (>8,064-fold); Trypsin 54 μM (1,742-fold). All Ki values. |
| Comparator Or Baseline | Melagatran: tPA 20.7 μM (~1,479-fold); Plasmin 2.5 μM (~179-fold); APC 0.91 μM (~65-fold); Trypsin 0.008 μM (~0.6-fold). All Ki values. |
| Quantified Difference | SSR182289A selectivity advantage over melagatran: ~5.4× for tPA, ~45× for plasmin, ~124× for APC, ~3,046× for trypsin. |
| Conditions | Purified human enzyme panel; chromogenic substrate assays; Ki values derived using standard Michaelis-Menten competitive inhibition kinetics. Source: Table 1, Altenburger et al. (2004) [1]. |
Why This Matters
For researchers studying thrombin's role in processes where co-inhibition of APC, plasmin, or tPA would confound interpretation (e.g., inflammation-fibrinolysis crosstalk, protein C pathway studies), SSR182289A offers the cleanest pharmacological profile among orally active DTIs, minimizing off-target pathway interference.
- [1] Altenburger JM, Lassalle GY, Matrougui M, et al. SSR182289A, a selective and potent orally active thrombin inhibitor. Bioorg Med Chem. 2004;12(7):1713-1730. doi:10.1016/j.bmc.2004.01.016 View Source
